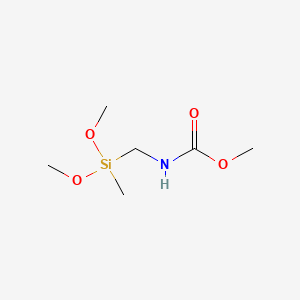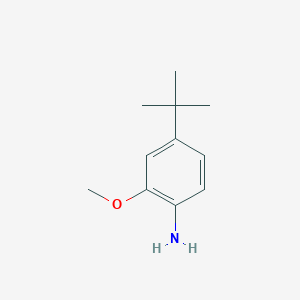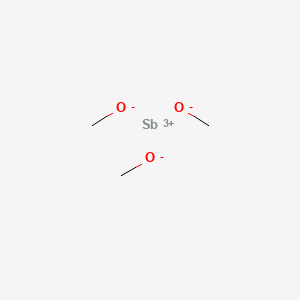
6-Fluorchinolin-3-amin
Übersicht
Beschreibung
6-Fluoroquinolin-3-amine is a complex compound with the linear formula C9H7FN2 . It is a yellow to brown solid with a molecular weight of 162.17 .
Synthesis Analysis
The synthesis of fluoroquinolones, including 6-Fluoroquinolin-3-amine, involves incorporating substituents into various positions of the quinolone system . The structural modifications, including the incorporation of fluorine atoms at C-6 and other positions of the benzene ring, have resulted in a remarkable improvement of antimicrobial properties .Molecular Structure Analysis
The InChI code for 6-Fluoroquinolin-3-amine is1S/C9H7FN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Fluoroquinolones, including 6-Fluoroquinolin-3-amine, exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .Physical And Chemical Properties Analysis
6-Fluoroquinolin-3-amine is a yellow to brown solid . The storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
6-Fluorchinolin-3-amin: ist ein wichtiger Vorläufer bei der Synthese von Fluorchinolonen, einer Klasse von antimikrobiellen Wirkstoffen. Diese Verbindungen sind bekannt für ihre Wirksamkeit gegen ein breites Spektrum bakterieller Infektionen. Sie wirken, indem sie die bakterielle DNA-Gyrase hemmen, die für die DNA-Replikation und Zellteilung unerlässlich ist . Die Einführung eines Fluoratoms an der C-6-Position verbessert die Penetration durch Zellmembranen, was diese Verbindungen hochwirksam gegen Bakterien macht, die gegenüber anderen Antibiotika resistent sind .
Krebsforschung
In der Krebsforschung haben sich Derivate von This compound als vielversprechende Inhibitoren der Topoisomerase II erwiesen, einem Enzym, das an der DNA-Replikation beteiligt ist. Diese Hemmung ist besonders effektiv in HeLa-Zellen, einer Art menschlicher Krebszelllinie, was auf mögliche Anwendungen in antineoplastischen Therapien hindeutet .
Pharmakologische Studien
Der Chinolinkern, zu dem This compound gehört, ist in vielen pharmakologisch aktiven Verbindungen vorhanden. Er wurde bei der Entwicklung von Medikamenten mit antimalariellen, antimikrobiellen und anticancerogenen Eigenschaften verwendet. Die strukturelle Vielseitigkeit von Chinolinderivaten ermöglicht eine breite Palette biologischer Aktivitäten, was sie wertvoll für die Entdeckung und Entwicklung von Medikamenten macht .
Materialwissenschaft
This compound: kann Komplexe mit Metallen bilden, die in der Materialwissenschaft zur Herstellung neuartiger Materialien mit spezifischen Eigenschaften genutzt werden könnten. Diese Metallkomplexe können Anwendungen in der Katalyse sowie bei der Entwicklung neuer elektronischer und photonischer Materialien haben .
Chemische Synthese
In der synthetischen Chemie dient This compound als Baustein für verschiedene heterocyclische Verbindungen. Seine Reaktivität ermöglicht Modifikationen und Annelationen, was zu einer Vielzahl strukturell unterschiedlicher Moleküle führt. Diese Moleküle können vielfältige Anwendungen haben, die von der pharmazeutischen Chemie bis zu industriellen Prozessen reichen .
Umweltforschung
Die Untersuchung von Fluorchinolonen, einschließlich derer, die von This compound abgeleitet sind, erstreckt sich auch auf die Umweltforschung. Das Verständnis des Verhaltens dieser Verbindungen in der Umwelt, ihres Abbaus und ihrer Wechselwirkung mit natürlichen Systemen ist entscheidend, um ihre ökologischen Auswirkungen zu beurteilen und nachhaltige pharmazeutische Praktiken zu entwickeln .
Industrielle Anwendungen
Industriell ist This compound für seine potenzielle Verwendung bei der Synthese komplexer organischer Verbindungen interessant. Seine Einarbeitung in verschiedene chemische Prozesse könnte zur Produktion neuer Materialien oder Chemikalien mit verbesserten Eigenschaften für den industriellen Einsatz führen.
Biologische Studien
Schließlich ist This compound in biologischen Studien für seine Rolle bei der Synthese von Verbindungen bedeutsam, die mit biologischen Signalwegen interagieren. Es kann verwendet werden, um Moleküle zu erzeugen, die Enzyme, Rezeptoren und andere Proteine modulieren, was zu unserem Verständnis biologischer Systeme und der Entwicklung neuer Therapeutika beiträgt .
Wirkmechanismus
Target of Action
The primary target of 6-Fluoroquinolin-3-amine is bacterial DNA-gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial agents .
Mode of Action
6-Fluoroquinolin-3-amine interacts with its target, the bacterial DNA-gyrase, by inhibiting its function . This inhibition disrupts the process of bacterial DNA replication, leading to the cessation of bacterial growth and reproduction .
Biochemical Pathways
The action of 6-Fluoroquinolin-3-amine affects the DNA replication pathway in bacteria . By inhibiting the function of DNA-gyrase, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the cessation of bacterial growth and reproduction .
Pharmacokinetics
Fluoroquinolones, a class of compounds to which 6-fluoroquinolin-3-amine belongs, are generally known for their good oral bioavailability and broad tissue distribution . These properties contribute to their effectiveness as antibacterial agents .
Result of Action
The result of the action of 6-Fluoroquinolin-3-amine is the inhibition of bacterial growth and reproduction . By disrupting the function of DNA-gyrase, the compound prevents the bacteria from replicating their DNA, which is a necessary step for bacterial growth and reproduction .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
6-Fluoroquinolin-3-amine, like other fluoroquinolines, is known to interact with various enzymes and proteins
Cellular Effects
Fluoroquinolines are known for their high level of antibacterial activity, which is attributed to their ability to penetrate cell membranes and inhibit bacterial DNA-gyrase
Molecular Mechanism
Fluoroquinolones are known to exert their effects at the molecular level by inhibiting bacterial DNA-gyrase
Eigenschaften
IUPAC Name |
6-fluoroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOIFHDOGTUFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625754 | |
| Record name | 6-Fluoroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742699-00-9 | |
| Record name | 6-Fluoroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoroquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
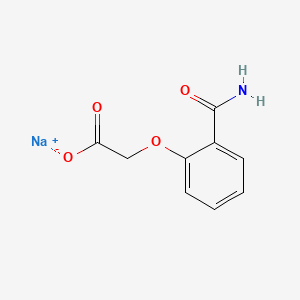
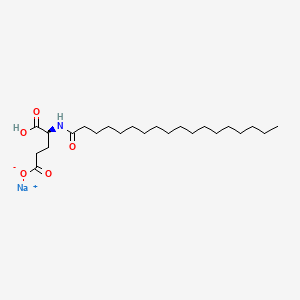
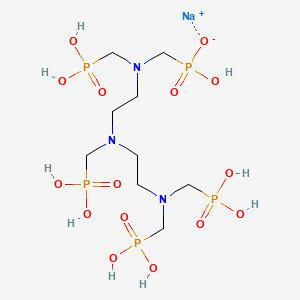

![3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1592980.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1592982.png)



